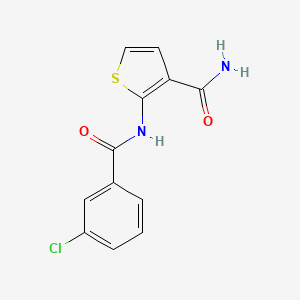

2-(3-Chlorobenzamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Chlorobenzamido)thiophene-3-carboxamide” is a chemical compound that is part of the thiophene family. Thiophenes are aromatic heterocyclic compounds that contain a sulfur atom .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves the condensation of acyl chlorides and heterocyclic amine derivatives . In a study, analogs with short alkyl chains were synthesized instead of the n-dodecyl group in the tail part .Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

Thiophene carboxamide derivatives are prepared from acyl chlorides and heterocyclic amine derivatives . The chemical reactions involved in the synthesis of these compounds are complex and require careful control of conditions .Wissenschaftliche Forschungsanwendungen

Structural Studies and Synthesis Mechanisms

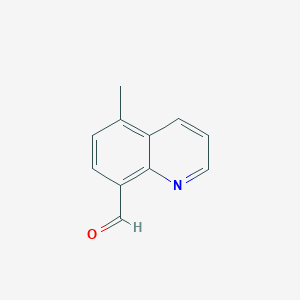

Structural Chemistry Insights : A study by Abbasi et al. (2011) on a related compound, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, revealed its crystal structure, offering insights into molecular interactions such as hydrogen bonds, π—π, and CH—π interactions, which are crucial for understanding the molecular assembly and stability of similar compounds (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Synthesis and Reactions : Research by Ried, Oremek, and Guryn (1980) on new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides highlights the synthetic pathways and reactions of similar structures, which are fundamental for developing novel compounds with potential scientific and industrial applications (Ried, Oremek, & Guryn, 1980).

Polymer Science and Material Chemistry

- Aromatic Polyamides : Johnson and Mathias (1995) explored the synthesis and characterization of thianthrene-based polyamides, which are related to thiophene carboxamide derivatives. These polyamides show good thermal stability and solubility, indicating their potential for advanced material applications (Johnson & Mathias, 1995).

Biological Activities and Applications

- Antimicrobial and Anticancer Activities : Studies on thiophene carboxamide derivatives have demonstrated significant antimicrobial and anticancer properties. For instance, Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates and ureas, showing antimicrobial and analgesic activities (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009). Similarly, Hawash et al. (2022) synthesized thiophene carboxamide derivatives as CA-4 biomimetics, exhibiting potent anticancer activity against Hep3B cancer cell lines (Hawash, Qaoud, Jaradat, Abdallah, Issa, Adnan, Hoshya, Sobuh, & Hawash, 2022).

Wirkmechanismus

Mode of Action

The exact mode of action of 2-(3-Chlorobenzamido)thiophene-3-carboxamide is currently unknown . It is likely that the compound interacts with its targets by forming bonds with specific amino acid residues, thereby altering the function of the target protein. The presence of the chlorobenzamido and thiophene groups may contribute to the compound’s binding affinity and selectivity.

Result of Action

The molecular and cellular effects of this compound are currently unknown . The effects would depend on the compound’s specific targets and the biochemical pathways it influences.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

Safety and Hazards

While specific safety and hazard information for “2-(3-Chlorobenzamido)thiophene-3-carboxamide” is not available, similar compounds are classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1, indicating potential hazards if ingested, in contact with skin, or if they come into contact with the eyes .

Eigenschaften

IUPAC Name |

2-[(3-chlorobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEZPHXPVJCHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)

![N~1~-(2,5-difluorophenyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997055.png)

![(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2997056.png)